molecular formula C15H21BBrFO3 B8209097 2-Bromo-6-fluoro-3-proproxyphenylboronic acid pinacol ester

2-Bromo-6-fluoro-3-proproxyphenylboronic acid pinacol ester

Cat. No.: B8209097
M. Wt: 359.04 g/mol
InChI Key: KRJRDBSHMBTWFK-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-proproxyphenylboronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid ester group, a bromine atom, a fluorine atom, and a propoxy group attached to a phenyl ring. The molecular structure of this compound allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-3-proproxyphenylboronic acid pinacol ester typically involves the following steps:

  • Bromination: : The starting material, 6-fluoro-3-proproxyphenyl, is subjected to bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. This step introduces the bromine atom at the 2-position of the phenyl ring.

  • Boronic Acid Formation: : The brominated intermediate is then converted to the corresponding boronic acid derivative through a reaction with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. This step forms the boronic acid pinacol ester group.

  • Purification: : The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the synthesis process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-3-proproxyphenylboronic acid pinacol ester undergoes various chemical reactions, including:

  • Suzuki-Miyaura Coupling: : This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The reaction conditions typically involve a base such as potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.

  • Oxidation: : The boronic ester group can be oxidized to form the corresponding phenol derivative using oxidizing agents such as hydrogen peroxide or sodium perborate.

  • Substitution: : The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

    Nucleophiles: Amines, thiols, and other nucleophilic reagents.

Major Products Formed

    Coupling Products: Biaryl or vinyl-aryl compounds from Suzuki-Miyaura coupling.

    Phenol Derivatives: From oxidation reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

2-Bromo-6-fluoro-3-proproxyphenylboronic acid pinacol ester has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Employed in the development of boron-containing drugs and drug delivery systems.

    Material Science: Utilized in the preparation of boron-containing polymers and materials with unique properties.

    Biological Research: Investigated for its potential as a boron carrier in neutron capture therapy for cancer treatment.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-3-proproxyphenylboronic acid pinacol ester primarily involves its ability to participate in cross-coupling reactions. The boronic ester group undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. This mechanism is crucial in the synthesis of biaryl compounds and other complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-fluorophenylboronic acid pinacol ester
  • 2-Bromo-3-proproxyphenylboronic acid pinacol ester
  • 6-Fluoro-3-proproxyphenylboronic acid pinacol ester

Uniqueness

2-Bromo-6-fluoro-3-proproxyphenylboronic acid pinacol ester is unique due to the combination of bromine, fluorine, and propoxy groups attached to the phenyl ring. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. The presence of the boronic ester group also enhances its reactivity and utility in cross-coupling reactions compared to similar compounds.

Properties

IUPAC Name

2-(2-bromo-6-fluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BBrFO3/c1-6-9-19-11-8-7-10(18)12(13(11)17)16-20-14(2,3)15(4,5)21-16/h7-8H,6,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJRDBSHMBTWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)OCCC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BBrFO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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